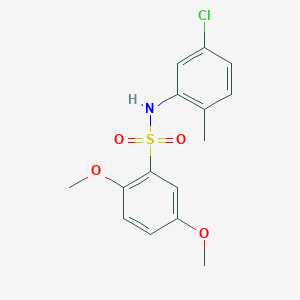
N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide, also known as CAY10505, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, studies have shown that it works by inhibiting various enzymes and proteins involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. It has also been shown to have anti-angiogenic activity, which means it inhibits the formation of new blood vessels that supply nutrients to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is its potential therapeutic applications in various diseases. It has been shown to have anti-cancer and anti-inflammatory activity, making it a potential candidate for the treatment of these diseases. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
Orientations Futures
There are several future directions for the research of N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide. One of the areas of research is to further investigate its mechanism of action. Understanding how this compound works can lead to the development of more effective drugs for the treatment of cancer and inflammatory diseases.
Another area of research is to investigate the potential side effects of this compound. While it has shown promising results in preclinical studies, further research is needed to determine its safety and potential toxicity.
Conclusion:
In conclusion, N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-cancer and anti-inflammatory activity, making it a potential candidate for the treatment of these diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 2,5-dimethoxyaniline. This reaction is carried out in the presence of a base such as triethylamine. The product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has been studied for its potential therapeutic applications in various diseases. One of the significant areas of research is cancer treatment. Studies have shown that this compound has anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the growth and proliferation of cancer cells and inducing apoptosis.
Another area of research is the treatment of inflammatory diseases. Studies have shown that N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propriétés
Formule moléculaire |
C15H16ClNO4S |
|---|---|
Poids moléculaire |
341.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO4S/c1-10-4-5-11(16)8-13(10)17-22(18,19)15-9-12(20-2)6-7-14(15)21-3/h4-9,17H,1-3H3 |
Clé InChI |
XUPBEQVADWHTNV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
SMILES canonique |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















